Conformational Preference: cis-2-Fluorocyclohexylamine Displays >90% Equatorial-Amine/Axial-Fluorine (ea) Population, Insensitive to Solvent and Halogen Identity
A direct head-to-head dynamic NMR study at −80 °C by Francisco et al. quantified the conformational equilibrium of the deprotected cis-2-halocyclohexylamine series (F, Cl, Br, I). cis-2-Fluorocyclohexylamine exists with 90% population of the ea conformer (equatorial NH₂, axial F) in dichloromethane-d₂ and 95% in methanol-d₄ [1]. This preference is remarkably constant across halogens: Cl shows 90% (DCM-d₂) and 94% (MeOH-d₄); Br shows 91% and 91% respectively. The corresponding ΔG° values are −0.84 kcal/mol (DCM-d₂) and −1.13 kcal/mol (MeOH-d₄) for the fluorine derivative. The study attributes this strong ea preference to σC–H → σ*C–X hyperconjugation that counterbalances steric effects, making the conformational behavior of the 2-fluoro derivative highly predictable and solvent-orthogonal—a property not shared by 3- or 4-substituted regioisomers [1].
| Evidence Dimension | Conformational population of equatorial-amine/axial-halogen (ea) conformer at −80 °C |
|---|---|
| Target Compound Data | cis-2-F: 90% ea (DCM-d₂), 95% ea (MeOH-d₄); ΔG° = −0.84, −1.13 kcal/mol |
| Comparator Or Baseline | cis-2-Cl: 90% ea (DCM-d₂), 94% ea (MeOH-d₄); cis-2-Br: 91% ea (DCM-d₂), 91% ea (MeOH-d₄); cis-2-I: not determinable by ¹³C NMR due to signal broadening |
| Quantified Difference | Δ(%ea, MeOH-d₄): F > Cl by ~1%, F > Br by ~4%; F gives the highest ea population in protic solvent among the halogens measured |
| Conditions | Dynamic ¹H and ¹³C NMR spectroscopy at −80 °C in dichloromethane-d₂ and methanol-d₄; M06-2X/6-311++G(2df,2p) DFT calculations in gas phase, dichloromethane, and methanol (IEF-PCM) |
Why This Matters
A predictable, solvent-insensitive conformational preference for the ea rotamer means that the 2-fluoro substituent locks the cyclohexylamine scaffold into a well-defined three-dimensional orientation—reducing conformational entropy penalties upon target binding and enabling more rational SAR interpretation compared to conformationally ambiguous 3- or 4-fluoro regioisomers.
- [1] Francisco, C. B., Fernandes, C. S., de Melo, U. Z., Rittner, R., Gauze, G. F., & Basso, E. A. (2019). Strong hyperconjugative interactions limit solvent and substituent influence on conformational equilibrium: the case of cis-2-halocyclohexylamines. Beilstein Journal of Organic Chemistry, 15, 818–829. Table 2, Table 3. View Source
